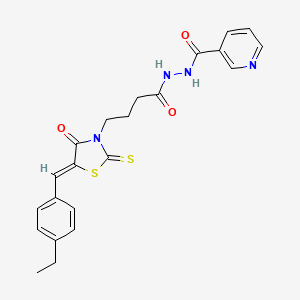

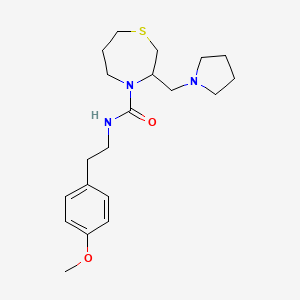

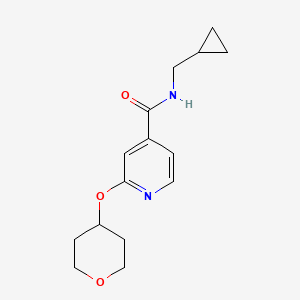

![molecular formula C13H14ClN3O2 B2947429 3-(4-Chlorobenzyl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione CAS No. 1514483-74-9](/img/structure/B2947429.png)

3-(4-Chlorobenzyl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds, such as bicyclo[3.3.1]nonanes, has been explored in various studies . These studies discuss several synthetic routes for the construction of these compounds, which could potentially be applied to the synthesis of “3-(4-Chlorobenzyl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione”.Chemical Reactions Analysis

The chemical reactivity of similar compounds has been studied . For instance, the reactivity of derivatives of bicyclo[3.3.1]nonane-2,4-dione has been explored in the context of their use in asymmetric catalysis or as potent anticancer entities .Scientific Research Applications

Antimicrobial and Detoxification Applications

A novel N-halamine precursor closely related to the compound of interest was synthesized and bonded onto cotton fabrics for antimicrobial and detoxification applications. These fabrics demonstrated significant efficacy against bacteria such as Staphylococcus aureus and Escherichia coli O157:H7. The chlorinated fabrics also showed potential in oxidizing chemical mustard simulant to a less toxic derivative, indicating their utility in creating antimicrobial textiles and detoxification materials (Ren et al., 2009).

Synthesis and Antimicrobial Activity

Efficient methods for synthesizing derivatives of 1,3,7-triazaspiro[4.4]nonane-2,4-dione, which possess an unsaturated pyrrolidine cycle, have been developed. These derivatives displayed antimicrobial activity, highlighting their potential in developing new antimicrobial agents (Krolenko et al., 2015).

Efficient Synthesis of Triazole-Containing Spiro Dilactones

The efficient preparation of 3-bromomethyl-2,8-dioxaspiro[4.4]nonane-1,6-diones from 3-ethoxycarbonyltetrahydrofuran-2-ones, followed by conversion into azidomethyl and then reaction with alkynes, afforded multifunctional triazole-containing spiro dilactones. This synthesis approach opens pathways for creating novel spiro compounds with potential applications in medicinal chemistry and materials science (Ghochikyan et al., 2016).

Anticonvulsant Activity and Receptor Affinity

Research into N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.4]nonane derivatives revealed their serotonin 5-HT1A and 5-HT2A receptor affinities, demonstrating their potential as ligands for these receptors. Some derivatives exhibited significant anticonvulsant activity and receptor affinity, suggesting their utility in developing therapies for neurological disorders (Obniska et al., 2006).

Future Directions

properties

IUPAC Name |

3-[(4-chlorophenyl)methyl]-1,3,7-triazaspiro[4.4]nonane-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN3O2/c14-10-3-1-9(2-4-10)7-17-11(18)13(16-12(17)19)5-6-15-8-13/h1-4,15H,5-8H2,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOBVAXIGPXLMIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC12C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Chlorobenzyl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

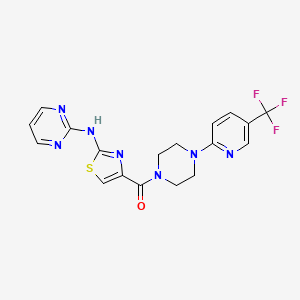

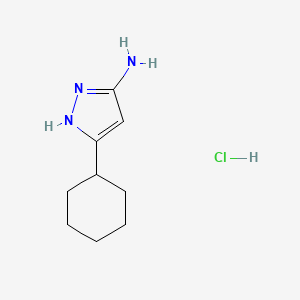

![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dinitrobenzamide](/img/structure/B2947348.png)

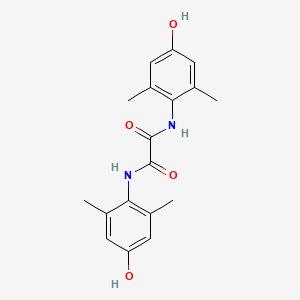

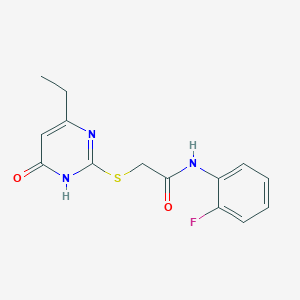

![1-[4-[4-(1,3-Thiazol-2-yl)-1,4-diazepane-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2947351.png)

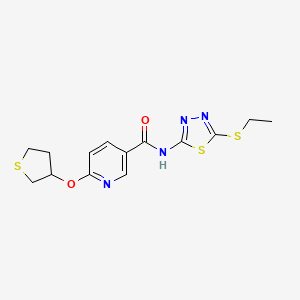

![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2947355.png)

![3-(3-bromobenzyl)-7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2947364.png)

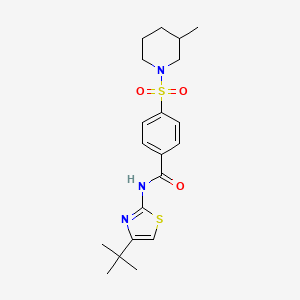

![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2947366.png)